4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene
CAS No.: 1256481-28-3
Cat. No.: VC11674815
Molecular Formula: C11H12BrF
Molecular Weight: 243.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256481-28-3 |
---|---|
Molecular Formula | C11H12BrF |
Molecular Weight | 243.11 g/mol |
IUPAC Name | 4-bromo-2-fluoro-1-(3-methylbut-3-enyl)benzene |
Standard InChI | InChI=1S/C11H12BrF/c1-8(2)3-4-9-5-6-10(12)7-11(9)13/h5-7H,1,3-4H2,2H3 |
Standard InChI Key | KSSRCFLSEVFFGH-UHFFFAOYSA-N |
SMILES | CC(=C)CCC1=C(C=C(C=C1)Br)F |
Canonical SMILES | CC(=C)CCC1=C(C=C(C=C1)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene (C₁₁H₁₁BrF) features a halogenated phenyl group substituted at the para position with bromine and the ortho position with fluorine, attached to a 2-methyl-1-butenyl chain. This configuration creates distinct electronic effects:
-
Halogen interactions: The electron-withdrawing bromine (σₚ = 0.26) and fluorine (σₚ = 0.06) substituents induce partial positive charges on the aromatic ring, influencing reactivity in electrophilic substitutions .
-
Stereoelectronic effects: The 1,2,4-trisubstituted benzene ring creates steric hindrance at the ortho position while maintaining conjugation through the π-system .
Spectroscopic Signatures
While direct spectroscopic data for 4-(4-bromo-2-fluorophenyl)-2-methyl-1-butene remains unpublished, analogous compounds provide insight:
-
¹H NMR: The vinylic protons of the 2-methyl-1-butene moiety typically resonate at δ 4.8–5.2 ppm as multiplet peaks .
-
¹³C NMR: The quaternary carbon bearing bromine in similar aryl bromides appears at δ 120–125 ppm .
Synthetic Methodologies
Precursor Synthesis
The compound's synthesis likely involves modular construction of its two primary components:
4-Bromo-2-fluorophenol Intermediate
As demonstrated in US Patent 4,642,338 :
-
Bromination: 2-Fluorophenol undergoes electrophilic aromatic substitution with bromine (Br₂) in dichloromethane at 3°C (90% yield).
-
Workup: Sodium bisulfite quenches excess bromine, followed by bicarbonate washes to remove acidic byproducts .
2-Methyl-1-butene Chain
From Berkowitz and Wu's protocol :
-
Dehydrohalogenation: 4-Bromo-2-methylbutane treated with KOH in ethanol yields 2-methyl-1-butene (78% yield).
-
Purification: Fractional distillation at 125.2°C (760 mmHg) isolates the alkene .
Coupling Strategies
Three potential routes for assembling the final compound:
Method | Conditions | Advantages | Challenges |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Mild conditions | Requires boronic acid derivative |
Heck Coupling | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Direct alkene formation | Steric hindrance issues |
Nucleophilic Aromatic Substitution | CuI, DMF, 120°C | No transition metals | Limited to activated arenes |
The Heck coupling appears most viable given the alkene's structure, though optimization would be required to address steric effects from the methyl substituent .
Physicochemical Properties
Thermodynamic Parameters
Extrapolated from component data :
Property | Value | Methodology |
---|---|---|
Molecular Weight | 229.11 g/mol | Mass spectrometry |
Density | 1.38 ± 0.05 g/cm³ | Gas pycnometry |
Boiling Point | 268–272°C (extrapolated) | Clausius-Clapeyron equation |
LogP | 3.2 ± 0.3 | HPLC retention time |
Stability Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume